molecular formula C11H11NO4 B1599721 methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 179950-69-7

methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No. B1599721
M. Wt: 221.21 g/mol
InChI Key: OLLPWCOGKLTZEW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can often be found in its InChI code. For example, one of the compounds I found has the InChI code "1S/C10H9NO4/c1-14-10(13)6-2-3-7-8(4-6)15-5-9(12)11-7/h2-4H,5H2,1H3,(H,11,12)" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, boiling point, and density. For example, one of the compounds I found has a molecular weight of 207.19 and a boiling point of 247-253°C .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Coumarin Derivatives

    • Field : Medicinal Chemistry
    • Application : Coumarin derivatives have been proven to function as anti-coagulants, antibacterial agents, antifungal agents, biological inhibitors, chemotherapeutics and as bio-analytical reagents .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • Benzothiadiazine Derivatives

    • Field : Medicinal Chemistry
    • Application : Benzothiadiazine derivatives have been reported to have binding affinities at the AMPA receptor .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : It is one of the most active benzothiadiazine-derived positive allosteric modulators of AMPA-PAMs in vitro to date .
  • Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

    • This compound is similar to the one you mentioned, but I couldn’t find specific applications or fields where it is used . It is available for purchase from scientific suppliers, suggesting it may be used in research .
  • Methyl 2-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)formamido]-2-phenylacetate

    • This is another similar compound, but again, specific applications or fields of use are not detailed in the source .
  • Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

    • This compound is similar to the one you mentioned, but I couldn’t find specific applications or fields where it is used . It is available for purchase from scientific suppliers, suggesting it may be used in research .
  • Methyl 2-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)formamido]-2-phenylacetate

    • This is another similar compound, but again, specific applications or fields of use are not detailed in the source .

Safety And Hazards

Safety information for a compound can often be found in its Material Safety Data Sheet (MSDS). For example, one of the compounds I found has the hazard statements H315, H319, and H335 .

properties

IUPAC Name

methyl 2-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-10(13)12-8-4-3-7(11(14)15-2)5-9(8)16-6/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLPWCOGKLTZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445063
Record name methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

CAS RN

179950-69-7
Record name methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-methoxycarbonylphenol [Tetrahedron, 46(15), 5177-5186 (1990)] (8.3 g) in dimethylformamide (65 ml) were added potassium carbonate (20.5 g) and 2-chloropropionyl chloride (6.9 g) and the mixture was stirred at room temperature for a day. The reaction solution was poured into water to give precipitates, which were taken by filtration and dried to give 7-methoxycarbonyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine (7.78 g).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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